undecane-4,8-dione
Description
Structure
3D Structure
Properties
CAS No. |
13505-35-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undecane-4,8-dione |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3 |
InChI Key |
NEALDIYIOQQMDH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCCC(=O)CCC |
Canonical SMILES |
CCCC(=O)CCCC(=O)CCC |
Synonyms |
Undeca-4,8-dione |
Origin of Product |
United States |
Synthetic Methodologies for Undecane 4,8 Dione and Relevant Diketone Systems
Carbon-Carbon Bond Forming Reactions in Undecanedione Synthesis
The construction of the carbon skeleton of undecanediones relies on a variety of powerful carbon-carbon bond-forming reactions. These methods allow for the assembly of acyclic, polycyclic, and spirocyclic diketone frameworks.
Aldol (B89426) Condensation Pathways to Diones
Aldol condensation and related reactions are fundamental strategies for synthesizing 1,5-diketones. A common method involves a Claisen-Schmidt condensation followed by a Michael addition reaction between aryl methyl ketones and benzaldehyde (B42025) derivatives. nih.govacs.org This sequence effectively builds the 1,5-dicarbonyl framework. The mechanism proceeds through the formation of an enolate from a ketone, which then acts as a nucleophile. nih.gov For instance, the reaction of an aryl ketone with an aryl aldehyde, catalyzed by a base like potassium hydroxide, first forms a β-hydroxy-ketone (the aldol adduct). This intermediate then dehydrates to yield an α,β-unsaturated ketone (a chalcone). A second molecule of the ketone enolate can then attack this chalcone (B49325) via Michael addition to generate the final 1,5-diketone. nih.gov
Intramolecular aldol reactions are particularly useful for creating cyclic products from dicarbonyl compounds. jove.comlibretexts.org For example, 1,5-diketones like 2,6-heptanedione (B80457) can undergo base-catalyzed intramolecular cyclization to form stable six-membered rings, such as cyclohexenones. libretexts.orglibretexts.org The stability of the resulting ring system, favoring five or six-membered rings over more strained three or four-membered alternatives, drives the reaction's selectivity. jove.comlibretexts.org Tandem or cascade reactions, which combine a Michael addition with an intramolecular aldol condensation, are highly efficient for constructing cyclic systems in a single pot. masterorganicchemistry.comnih.gov
Diels-Alder Cycloaddition and Photochemical Rearrangements to Polycyclic Undecanediones
The Diels-Alder reaction is a powerful tool for constructing the six-membered rings found in many polycyclic compounds. acs.org This [π4s+π2s] cycloaddition provides a high degree of regio- and stereocontrol, making it ideal for synthesizing complex architectures. acs.org A notable example is the synthesis of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, a caged polycyclic diketone whose structure is built upon this principle. Current time information in Bangalore, IN.sgitolab.comtandfonline.com
The synthesis of various aza-tricyclo[5.2.2.0]undecane derivatives also relies on the Diels-Alder reaction. In these syntheses, substituted 1,3-cyclohexadienes react with dienophiles like substituted maleimides. acs.org The reaction proceeds in a stereospecific manner, typically favoring the formation of the endo-isomer. acs.org These methods highlight the utility of cycloaddition reactions in generating the rigid, three-dimensional frameworks characteristic of polycyclic undecanediones.
Strategies for Acyclic and Spiro Undecanedione Construction
While complex cyclic systems are of great interest, the synthesis of simpler acyclic and spiro undecanediones is also significant. Acyclic diketones, such as undecane-5,7-dione, serve as important building blocks in organic synthesis. nih.gov
Spirocyclic diketones represent another important structural class. The synthesis of spiro[5.5]undecane-2,4-dione can be achieved through multi-step reaction sequences. nih.gov One reported pathway involves the use of reagents like sodium ethoxide and sodium hydroxide, followed by treatment with sulfuric acid. nih.gov Another example is the three-component condensation of benzaldehyde, urea (B33335), and acetone (B3395972) in the presence of sulfuric acid, which yields 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione. researchgate.net
| Compound Name | CAS Number | Molecular Formula | System Type |
|---|---|---|---|
| undecane-5,7-dione | 1942-48-9 | C11H20O2 | Acyclic |
| spiro[5.5]undecane-2,4-dione | 1481-99-8 | C11H16O2 | Spiro |
| 3-Oxaspiro[5.5]undecane-2,4-dione | 1010-26-0 | C10H14O3 | Spiro |
| 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione | Not specified | C19H20N4O2 | Spiro |
Stereoselective and Regioselective Synthesis of Undecanedione Derivatives
Controlling stereochemistry and regiochemistry is crucial when synthesizing complex molecules with multiple functional groups and chiral centers. In the context of undecanediones, this control allows for the selective modification of the molecule and the creation of specific isomers.
The Diels-Alder reaction is inherently stereoselective and regioselective. The synthesis of 4-aza-tricyclo[5.2.2.0]undec-8-ene-3,5-dione showcases how this reaction can construct a six-membered ring in a controlled manner. acs.org Similarly, the synthesis of unsymmetrical 3-(quinolin-3-yl)pentane-1,5-diones can be achieved with high regioselectivity using a sequential one-pot aldol condensation-Michael addition reaction. tandfonline.com
For polycyclic systems like pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione (PCU), which has two ketone groups, selective functionalization is key. tandfonline.com One of the ketone groups can be protected, for example, as a monoethylene acetal, allowing the other ketone to undergo further reactions. This protection strategy is a classic example of achieving regioselectivity, as it prevents one reactive center from participating in a reaction, thereby directing the transformation to a specific site. tandfonline.com The use of p-toluenesulfonic acid as a catalyst in benzene (B151609) has been reported for this protection, yielding the desired monoprotected product. tandfonline.com
Catalysis in Undecanedione Synthesis
Catalysis plays a vital role in modern organic synthesis, offering pathways to improved yields, shorter reaction times, and more environmentally friendly conditions. The synthesis of undecanedione derivatives has benefited significantly from the application of various catalytic systems.
Application of Heterogeneous Catalysts (e.g., Sulphated Zirconia, Hydrotalcite) (B1172525)
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. In the synthesis and functionalization of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione (PCU), sulphated zirconia and hydrotalcite have proven to be effective catalysts. libretexts.orgtandfonline.com
Sulphated zirconia has been successfully used for both the protection of one of PCU's ketone groups and the subsequent deprotection step. libretexts.orgtandfonline.com For example, the protection reaction using ethylene (B1197577) glycol and sulphated zirconia at 80 °C proceeded with a near-quantitative yield in 45 minutes. tandfonline.com Hydrotalcite (an anionic clay, specifically Mg/Al hydrotalcite) has been employed as a catalyst for the cyanosilylation of the remaining ketone group. libretexts.orgtandfonline.com
The use of microwave-assisted methods in conjunction with these catalysts can dramatically improve reaction efficiency. libretexts.orgtandfonline.com Comparisons between classical thermal conditions and microwave irradiation show that the latter often leads to significantly reduced reaction times and improved yields, all while being performed under solvent-free conditions. libretexts.orgtandfonline.com
| Reaction Step | Catalyst | Method | Time | Yield |
|---|---|---|---|---|
| Protection (Acetalization) | Sulphated Zirconia | Conventional Heating (80°C) | 45 min | 99.8% |
| Deprotection | Sulphated Zirconia | Conventional Heating (60°C) | 6 h | 90.1% |
| Cyanosilylation | Mg/Al Hydrotalcite | Microwave | Not specified | Improved vs. thermal |
Microwave-Assisted Synthetic Protocols for Efficient Transformations
Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology in modern chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, enhanced product yields, improved purity, and the potential for solvent-free reactions, aligning with the principles of green chemistry. scielo.org.mx While specific research detailing the microwave-assisted synthesis of undecane-4,8-dione is not extensively documented in publicly available literature, the efficacy of this technique has been broadly demonstrated for the synthesis of various relevant diketone systems, including 1,2-diketones, 1,5-diketones, and complex polycyclic undecane-diones. These examples serve to illustrate the potential pathways for the efficient synthesis of this compound and related structures.
Microwave irradiation accelerates chemical reactions by directly and efficiently coupling with polar molecules (solvents, reagents, or catalysts), leading to rapid and uniform heating of the reaction mixture. This often results in different outcomes or selectivities compared to traditional heating, which relies on slower convective heat transfer.
Research Findings in Relevant Diketone Systems
1,2-Diketone Synthesis:
A notable application of MAOS is the efficient oxidation of internal alkynes to produce 1,2-diaryldiketones. Research has shown that using a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) under microwave irradiation provides a convenient and high-yielding route to these valuable intermediates. ias.ac.in The reaction proceeds smoothly for a variety of functionalized internal alkynes. It was found that arylalkynes featuring electron-donating groups resulted in high yields (81% to 95%) within short reaction times. ias.ac.in Even substrates with an electron-withdrawing group on one of the benzene rings produced the corresponding diketones in good yields. ias.ac.in The optimized conditions typically involve using a 50 mol% quantity of iodine in DMSO, with reaction times often being a matter of minutes under microwave irradiation, a significant improvement over conventional methods that can require several hours. ias.ac.inacs.org
| Entry | Substrate (Alkyne) | Product (1,2-Diketone) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2-diphenylethyne | Benzil | 15 | 95 |
| 2 | 1,2-di-p-tolylethyne | 1,2-di-p-tolylethane-1,2-dione | 10 | 92 |
| 3 | 1,2-bis(4-methoxyphenyl)ethyne | 1,2-bis(4-methoxyphenyl)ethane-1,2-dione | 8 | 91 |
| 4 | 1-(4-chlorophenyl)-2-phenylethyne | 1-(4-chlorophenyl)-2-phenylethane-1,2-dione | 15 | 85 |
| 5 | 1-(4-nitrophenyl)-2-phenylethyne | 1-(4-nitrophenyl)-2-phenylethane-1,2-dione | 20 | 81 |
1,5-Diketone Synthesis:
The synthesis of 1,5-diketones, which are crucial precursors for various heterocyclic compounds like pyridines, has also been significantly advanced by microwave technology. nih.gov One effective method is the Michael addition of aryl methyl ketones to chalcones. scielo.org.mxjmcs.org.mx When conducted under solvent-free conditions using silica (B1680970) gel as a solid support, microwave irradiation facilitates this reaction with operational simplicity, short reaction times, and excellent yields. scielo.org.mxjmcs.org.mx This approach avoids the use of harmful solvents and often simplifies the work-up process to mere recrystallization. scielo.org.mx
| Entry | Aryl Methyl Ketone | Chalcone | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone | Chalcone | 3 | 94 |
| 2 | 4-Methylacetophenone | Chalcone | 4 | 92 |
| 3 | 4-Chloroacetophenone | 4-Chlorochalcone | 3.5 | 95 |
| 4 | 4-Methoxyacetophenone | 4-Methoxychalcone | 2.5 | 96 |
| 5 | Acetophenone | 4-Nitrochalcone | 5 | 90 |
Complex Undecane-Dione Systems:
Microwave-assisted protocols have also been successfully applied to the functionalization of complex cage-like diketones, such as pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione (PCU). nih.govmdpi.com Researchers have investigated the cyanosilylation of a PCU derivative using trimethylsilyl (B98337) cyanide (TMSCN) and a hydrotalcite catalyst. mdpi.com Under microwave irradiation (290 W) and solvent-free conditions, the reaction to form the desired cyanohydrin was completed in 1.5 hours with a 94.1% yield. mdpi.com This represents a significant improvement in both reaction time and yield compared to classical heating methods, demonstrating the power of microwave assistance in transforming sterically hindered and complex diketone frameworks. nih.govmdpi.com
These examples underscore the versatility and efficiency of microwave-assisted synthesis for a range of diketone systems. The substantial reductions in reaction time and increases in yield suggest that MAOS protocols could be highly effective for the synthesis of this compound.
Chemical Transformations and Reaction Mechanisms of Undecane 4,8 Dione Analogs
Intramolecular Cyclization Reactions of Diketones
Intramolecular reactions of diketones are powerful methods for the synthesis of cyclic compounds. The spatial proximity of the two carbonyl groups in undecane-4,8-dione analogs facilitates cyclization reactions, leading to the formation of various ring systems.
Cyclopentenone and Cyclohexenone Formation from Unsymmetrical Diketones
Unsymmetrical diketones, such as analogs of this compound, are valuable precursors for the synthesis of cyclopentenones and cyclohexenones. gre.ac.uk These cyclic enones are important structural motifs found in numerous biologically active compounds. The formation of these rings typically proceeds through an intramolecular aldol (B89426) condensation reaction.
The reaction is initiated by the formation of an enolate under basic or acidic conditions. For an unsymmetrical diketone, the regioselectivity of enolate formation is a critical factor that determines the final product. The subsequent intramolecular nucleophilic attack of the enolate onto the other carbonyl group leads to a cyclic aldol adduct. Dehydration of this intermediate then furnishes the corresponding cyclopentenone or cyclohexenone. researchgate.net The outcome of the cyclization, whether it yields a five- or six-membered ring, is influenced by several factors including the substitution pattern of the diketone, the reaction conditions, and the relative thermodynamic stability of the resulting ring systems. gre.ac.uk
For instance, the cyclization of a 1,4-diketone can lead to a cyclopentenone, while a 1,5-diketone can form a cyclohexenone. The specific structure of an this compound analog will dictate the preferred cyclization pathway.
Complex Rearrangement Pathways in Polycyclic Undecanediones
Polycyclic systems derived from undecanediones can undergo complex skeletal rearrangements, often promoted by acidic or basic conditions. These rearrangements can lead to the formation of intricate and often unpredictable molecular architectures.
Acid-Catalyzed and Base-Promoted Rearrangements
Acid-catalyzed rearrangements in polycyclic ketones often proceed through carbocationic intermediates. researchgate.net Protonation of a carbonyl group can facilitate bond migration, leading to a rearranged carbon skeleton. The stability of the intermediate carbocations plays a crucial role in directing the course of the rearrangement. In some cases, these rearrangements can be highly specific, providing a route to novel cage-like structures. researchgate.net For example, Lewis acids like boron trifluoride etherate have been shown to promote unusual rearrangements in polycyclic diones, sometimes involving incorporation of the solvent into the final product. researchgate.net
Base-promoted rearrangements, on the other hand, typically involve enolate intermediates. youtube.com Abstraction of a proton from a carbon atom alpha to a carbonyl group generates an enolate, which can then undergo intramolecular reactions or rearrangements. core.ac.uk In polycyclic systems, these rearrangements can be driven by the release of ring strain or by the formation of a more stable conjugated system. The regioselectivity of proton abstraction and the subsequent pathway of the enolate are key factors in determining the final product structure. core.ac.uk
Ring Expansion via Tiffeneau-Demjanov Homologation
The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. libretexts.orgwikipedia.org This reaction sequence can be applied to polycyclic undecanedione derivatives to access larger ring systems. The process begins with the conversion of a ketone to a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which is a good leaving group. libretexts.orggla.ac.uk Subsequent 1,2-alkyl migration, driven by the departure of dinitrogen gas, leads to a ring-expanded ketone. libretexts.orggla.ac.uk
This methodology has been successfully used for the expansion of four- to eight-membered rings and is particularly useful in the synthesis of bicyclic and polycyclic systems. wikipedia.orggla.ac.uk The regioselectivity of the rearrangement is generally predictable, with the less substituted carbon atom often migrating preferentially. libretexts.orgresearchgate.net The stereochemistry of the migrating group is typically retained during the rearrangement. libretexts.org
Photochemical Reactions of Undecanedione Systems
Photochemistry offers a unique avenue for the transformation of undecanedione systems, often leading to products that are not accessible through thermal reactions. These reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state. slideshare.netchemistrydocs.com
Mechanistic Investigations of Intramolecular Photocyclizations (e.g., Diradical Intermediates)
Upon photochemical excitation, diketones can undergo intramolecular photocyclization reactions. wikipedia.org A common pathway involves the formation of a diradical intermediate. koreascience.krrsc.org For example, the n,π* triplet state of a carbonyl group can abstract a hydrogen atom from a nearby carbon, generating a 1,4-diradical. rsc.org This diradical can then undergo cyclization to form a new carbon-carbon bond, leading to a cyclic alcohol.
The stability and subsequent reactions of the diradical intermediate are critical in determining the final product distribution. mdpi.comresearchgate.net Factors such as the distance between the carbonyl group and the hydrogen atom being abstracted, as well as the substitution pattern of the molecule, can influence the efficiency and regioselectivity of the photocyclization. rsc.org In some cases, the diradical can undergo alternative reactions, such as fragmentation or disproportionation. researchgate.net The study of these diradical intermediates provides valuable insights into the mechanisms of photochemical reactions and allows for the rational design of synthetic strategies based on light-induced transformations. rsc.orgmdpi.com
Oxidative Processes and Mechanistic Studies of Diketones
The oxidation of diketones and their precursors represents a fundamental area of research in organic synthesis, providing access to a variety of valuable chemical structures. While direct oxidative studies on this compound are not extensively detailed in the literature, examining the oxidative behavior of analogous diketones and the methods for their synthesis provides significant mechanistic insight. These studies often focus on α-diketones (1,2-diketones) and β-diketones (1,3-dicarbonyls), which serve as structural analogs and offer a window into the potential reactivity of γ-diketones like this compound.
Several methods have been developed for the synthesis of diketones via oxidation, each with a distinct mechanism. A notable example is the Wacker-type oxidation of alkynes, which has been adapted to produce 1,2-diketones efficiently using molecular oxygen as the ultimate oxidant. organic-chemistry.org In a system catalyzed by palladium(II) bromide and copper(II) bromide, various alkynes can be converted to their corresponding 1,2-diketones in high yields. organic-chemistry.org Mechanistic investigations revealed that the oxygen atoms incorporated into the diketone product originate from water, not from molecular oxygen, highlighting the intricate role of the catalytic system. organic-chemistry.org The presence of CuBr₂ is crucial for achieving high yields in this process. organic-chemistry.org
Another approach involves the oxidation of alkynes using potassium persulfate and air, which notably proceeds without a transition-metal catalyst. organic-chemistry.org Mechanistic studies of this method suggest a radical-based process where both the persulfate salt and molecular oxygen contribute the incorporated oxygen atoms. organic-chemistry.org The oxidation of other substrates, such as silyl (B83357) enol ethers, can be achieved using nitroxyl-radical catalysis with a co-oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP • 6H₂O). organic-chemistry.org
The oxidation of β-dicarbonyl compounds has been explored in detail, particularly using Cerium(IV) reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govacs.org The solvent plays a critical role in the rate and mechanism of these oxidations. nih.govacs.org Studies on the Ce(IV)-mediated oxidation of β-diketones in solvents such as acetonitrile, methylene (B1212753) chloride, and methanol (B129727) have shown that the reaction is significantly faster in methanol. nih.gov This acceleration is attributed to the direct involvement of methanol in the deprotonation of the radical cation intermediate, leading to a more ordered transition state. nih.govacs.org In contrast, radical cations derived from these dicarbonyls are found to be surprisingly stable in methylene chloride. acs.org
The autoxidation of linear ketones, such as nonan-5-one and undecan-6-one, has also been investigated as a model for the degradation of lubricants. york.ac.uk These studies identified numerous oxidation products, including various diones. For instance, the autoxidation of nonan-5-one yields nonan-2,5-dione and nonan-4,5-dione. york.ac.uk However, the corresponding β-dione (1,3-dione) was not detected in the autoxidation of either nonan-5-one or undecan-6-one. york.ac.uk It has been suggested that the methylene group positioned alpha to two carbonyl groups is highly susceptible to further oxidation and subsequent decomposition, which may explain its absence. york.ac.uk
Table 1: Summary of Oxidative Methods for Diketones and Their Precursors
| Method | Substrate | Catalyst/Reagent | Key Mechanistic Feature | Ref |
|---|---|---|---|---|
| Wacker-Type Oxidation | Alkynes | PdBr₂/CuBr₂/O₂ | Oxygen atoms are sourced from water, not O₂. | organic-chemistry.org |
| Catalyst-Free Oxidation | Internal Alkynes | K₂S₂O₈/Air | Radical process with oxygen from both persulfate and O₂. | organic-chemistry.org |
| Ce(IV)-Mediated Oxidation | β-Diketones | Ceric Ammonium Nitrate (CAN) | Involves radical cation intermediates; solvent-dependent decay. | nih.govacs.org |
| Peroxy Acid Oxidation | α-Diketones | Peroxomonophosphoric Acid | Nucleophilic attack of peroxo species on a carbonyl carbon. | researchgate.net |
Host-Guest Complexation and Supramolecular Interactions of Macrocyclic Undecanediones
Macrocyclic compounds are central to supramolecular chemistry, capable of forming host-guest complexes with various ions and neutral molecules through non-covalent interactions. nih.govthno.org The inclusion of specific functional groups, such as dione (B5365651) moieties, within a macrocyclic framework can impart selective binding properties. Macrocycles containing undecanedione subunits are of particular interest for their potential to create tailored cavities for specific guest recognition.
A prime example is the development of a macrocyclic functional hydrogel whose network is composed entirely of poly(1,4,7-trioxacycloundecane-8,11-dione) active sites. mdpi.comresearchgate.net This material was synthesized via high-dilution coupling of maleic acid and bis(chloroethyl)ether, followed by sol-gel polymerization. mdpi.com The resulting 11-membered macrocycle contains three oxygen donor atoms from the ether linkages and two carbonyl oxygen atoms from the dione functionality, creating a specific binding pocket. mdpi.com
The host-guest chemistry of this macrocyclic hydrogel was investigated for its ability to selectively adsorb metal ions from aqueous solutions. mdpi.comresearchgate.net When tested against a competitive solution containing fourteen different metal ions (with +1, +2, and +3 charges), the hydrogel demonstrated remarkable and exclusive selectivity for the bismuth ion (Bi³⁺). researchgate.net The other metal ions showed no adsorption, highlighting the precise fit and electronic complementarity between the 1,4,7-trioxacycloundecane-8,11-dione (B15158086) cavity and the Bi³⁺ guest. researchgate.net This high selectivity is attributed to the specific size, shape, and donor atom arrangement of the macrocyclic cavity, which can only accommodate certain cations during complexation. mdpi.com
This selective binding is a hallmark of host-guest chemistry, where the macrocycle (host) and the substrate (guest) form a stable complex driven by interactions such as ion-dipole forces between the metal cation and the oxygen donor atoms of the macrocycle. thno.orgmdpi.com The entrapment of Bi³⁺ ions within the cyclic sites of the hydrogel showcases the potential for designing materials for targeted applications, such as the purification of copper, which often contains bismuth impurities, or the recovery of trace bismuth from competitive environments like seawater. mdpi.comresearchgate.net
The principles of supramolecular chemistry, including preorganization and complementarity, are key to the function of such systems. nih.govbeilstein-journals.org Macrocyclic hosts like undecanedione derivatives provide a pre-organized cavity that minimizes the entropic penalty of binding, leading to strong and selective complexation. nih.gov The development of such functional materials based on macrocycle-assisted self-assembly opens avenues for applications in sensing, separations, and drug delivery. rsc.orgnih.gov
Table 2: Host-Guest Complexation Details for Poly(1,4,7-trioxacycloundecane-8,11-dione) Hydrogel
| Host Macrocycle | Guest Ion | Competitive Ions Tested | Adsorption Result | Key Interaction | Ref |
|---|
Theoretical and Computational Chemistry Applied to Undecane 4,8 Dione Architectures
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energies of different molecular states, which are crucial for predicting reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its balance of accuracy and computational cost. DFT methods are used to calculate the electronic structure and energetics of diketone systems, providing insights into their stability and reactivity. acs.orgnih.gov
In studies of β-diketones, various DFT functionals such as B3LYP, BLYP, and B3PW91 have been employed with different basis sets (e.g., 6-31G*, 6-311++G**) to calculate geometrical parameters and vibrational frequencies. nih.gov Research has shown that hybrid functionals like B3LYP often provide results in excellent agreement with experimental data for these systems. nih.gov For a γ-diketone like undecane-4,8-dione, similar levels of theory can be applied. The presence of two carbonyl groups separated by a three-carbon methylene (B1212753) bridge influences the electron density distribution. The carbonyl carbons are electrophilic centers, and the adjacent α-hydrogens are acidic.
DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a typical aliphatic diketone, the HOMO is often localized around the oxygen lone pairs, while the LUMO is centered on the π* orbitals of the carbonyl groups. The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and electronic transitions. For instance, a smaller gap generally implies higher reactivity. In a study on electron-deficient diketone-based acceptors, the HOMO and LUMO energies were calculated to be -5.81 eV and -3.57 eV, respectively, resulting in a HOMO-LUMO gap of 2.24 eV. conflex.net While this was for a more complex system, it illustrates the type of data DFT provides.
Table 1: Representative DFT Functionals and Basis Sets Used in Diketone Studies
| DFT Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311++G** | Geometry optimization and vibrational frequencies of β-diketones. nih.gov |
| M06-2X | aug-cc-pVTZ | Calculating potential energy surfaces for diketone reactions. fiveable.me |
| ωB97X-D | def2-SVP | Prediction of NMR chemical shifts for carbonyl compounds. mdpi.com |
This table is generated based on data from multiple sources and represents common methodologies.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for certain applications, albeit at a greater computational expense. These methods are particularly valuable for investigating reaction mechanisms and characterizing the fleeting transition states that govern reaction rates. universityofgalway.ieacs.org
For ketones, common reactions include nucleophilic addition to the carbonyl carbon and enolate formation. In the case of this compound, intramolecular reactions, such as an aldol (B89426) condensation to form a cyclic product, are possible. Ab initio calculations can model the potential energy surface of such reactions, identifying the structures and energies of reactants, products, intermediates, and transition states. researchgate.net
For example, studies on the keto-enol tautomerism of ketones have used high-level ab initio methods like CCSD(T) to accurately compute the energy barriers. acs.orgresearchgate.net The reaction of a ketone with a radical, such as the hydroxyl radical (•OH), involves hydrogen abstraction from the aliphatic chain. Ab initio calculations have been used to map the potential energy surfaces for such reactions, revealing the preference for abstraction at different sites (α, β, γ to the carbonyl group) and the associated transition state energies. nih.gov A study on the reaction of ketones with the HO2 radical used the CCSD(T)/cc-pVTZ//MP2/6-311G(d,p) level of theory to determine the energetics of hydrogen abstraction channels. universityofgalway.ie
The investigation of transition states is crucial. For instance, in a nucleophilic addition to a chiral ketone, ab initio calculations at the MP2/6-311G(d,p)//MP2/6-31G(d) level have been used to elucidate the geometries of the transition states, explaining the observed stereoselectivity. rsc.org These computational approaches can distinguish between different mechanistic pathways, such as concerted versus stepwise reactions, by comparing the activation energies of the respective transition states.
Density Functional Theory (DFT) Studies on Diketone Systems
Molecular Modeling for Conformational Analysis and Stability
The flexible undecane (B72203) chain of this compound can adopt numerous conformations, which significantly influence its physical properties and biological activity. Molecular modeling, particularly using molecular mechanics (MM) force fields and DFT, is essential for exploring the conformational landscape and identifying low-energy, stable structures. mdpi.comresearchgate.net
The long aliphatic backbone (C11) allows for considerable rotational freedom around the C-C single bonds. The most stable conformations of simple alkanes like butane (B89635) are the anti-staggered arrangements, which minimize steric hindrance. fiveable.me For this compound, the interactions between the two carbonyl groups must also be considered. These polar groups will tend to orient themselves to minimize dipole-dipole repulsion.
A systematic conformational search can be performed using computational methods. This involves rotating the dihedral angles of the molecule's backbone in discrete steps and calculating the energy of each resulting conformer. acs.org For long-chain molecules, this can generate a vast number of potential structures. conflex.net The results are often plotted on a potential energy surface or Ramachandran-like map to visualize the low-energy regions. nih.gov Studies on similar long-chain molecules have shown that extended, zig-zag-like conformations are often energetically favorable, but folded conformations stabilized by weak intramolecular interactions can also exist. acs.org
Table 2: Key Dihedral Angles and Potential Conformations of this compound
| Dihedral Angle | Description | Likely Low-Energy Conformations |
|---|---|---|
| C3-C4-C5-C6 | Rotation around the bond adjacent to the first carbonyl | Anti, Gauche |
| C5-C6-C7-C8 | Rotation around the central bonds of the methylene bridge | Anti, Gauche |
This table presents a simplified view of the conformational possibilities. The actual stable conformers would result from a combination of these rotations.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in structure elucidation and in understanding the relationship between structure and spectral features. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. For this compound, the most characteristic IR absorption bands are the C=O stretching vibrations. In aliphatic ketones, these typically appear in the region of 1715 cm⁻¹. The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, which could be close in frequency. Computational studies on β-diketones show that strong absorption bands are present in the 1580-1630 cm⁻¹ region for the enol form. researchgate.net For the diketo form of this compound, calculations would predict two strong peaks around the standard ketone region. The exact positions are sensitive to the molecular conformation and the computational method used. For instance, a study on keto ester and diketo ylides found that the BLYP/6-31G(d) method gave good agreement with experimental C=O stretching frequencies. uchile.cl
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is another strength of modern computational methods. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, is a standard approach for calculating magnetic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., TMS).
For this compound, one would expect distinct signals in the ¹³C NMR spectrum for the two carbonyl carbons (C4 and C8), which would be highly deshielded (δ > 200 ppm). The carbons alpha to the carbonyls (C3, C5, C7, C9) would appear in the range of 30-40 ppm, while the other aliphatic carbons would be further upfield. In the ¹H NMR spectrum, the protons on the alpha carbons would be the most deshielded of the aliphatic protons (δ ≈ 2.4 ppm). Computational predictions can help to assign these signals precisely, especially in cases where the spectrum is complex. Benchmarking studies have shown that functionals like WP04 and ωB97X-D can predict ¹H and ¹³C chemical shifts with high accuracy. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Feature | Predicted Value/Range | Notes |
|---|---|---|---|
| IR | C=O Stretching Frequency | 1710 - 1725 cm⁻¹ | Two bands (symmetric/asymmetric) may be observed. The exact value depends on the conformation and local environment. uchile.cl |
| ¹³C NMR | Carbonyl Carbon (C4, C8) | 205 - 215 ppm | Highly deshielded, typical for aliphatic ketones. researchgate.net |
| ¹³C NMR | α-Carbons (C3, C5, C7, C9) | 35 - 45 ppm | Deshielded by the adjacent carbonyl group. |
These values are illustrative and based on typical ranges for aliphatic ketones and diketones as informed by computational studies on related molecules. uchile.clresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization of Undecane 4,8 Dione Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules in solution. For a molecule like undecane-4,8-dione, 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous signal assignment. ajol.infoscielo.org.za
The structure of this compound (C₁₁H₂₀O₂) is symmetrical around the central C6 methylene (B1212753) group. This symmetry simplifies the NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift.
The ¹H NMR spectrum is expected to show distinct signals for protons at different positions relative to the two carbonyl groups. Protons on carbons adjacent (alpha) to a carbonyl group (positions 3, 5, 7, and 9) are deshielded and would appear further downfield compared to other methylene protons in the chain. The terminal methyl protons (position 1) would appear as a triplet at the most upfield region.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signals belong to the carbonyl carbons (C4 and C8) due to the strong deshielding effect of the oxygen atom. Carbons alpha to the carbonyls also appear downfield relative to other sp³ hybridized carbons. The symmetry of the molecule reduces the total number of expected signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous aliphatic ketones.
| Position | Carbon Type | Predicted ¹³C Shift (δ, ppm) | Proton Type | Predicted ¹H Shift (δ, ppm) | ¹H Multiplicity |
| C1, C11 | CH₃ | ~14 | H1, H11 | ~0.9 | Triplet (t) |
| C2, C10 | CH₂ | ~22 | H2, H10 | ~1.3 | Sextet |
| C3, C9 | CH₂ | ~30 | H3, H9 | ~1.6 | Triplet (t) |
| C4, C8 | C=O | >200 | - | - | - |
| C5, C7 | CH₂ | ~42 | H5, H7 | ~2.4 | Triplet (t) |
| C6 | CH₂ | ~24 | H6 | ~1.9 | Quintet |
While 1D spectra provide initial data, 2D NMR experiments are crucial for confirming the connectivity and assignments, especially in complex molecules. github.io
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ajol.info For this compound, an HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, the triplet at ~2.4 ppm would show a correlation cross-peak to the carbon signal at ~42 ppm, confirming their assignment to positions C5/C7 and H5/H7. github.io The phase of the HSQC peaks can also distinguish between CH/CH₃ and CH₂ groups. github.io
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is instrumental in piecing together the molecular skeleton. scielo.org.za For instance, the methyl protons at H1 (~0.9 ppm) would show an HMBC correlation to the carbonyl carbon at C4, confirming the structure of the propyl group attached to the carbonyl. Similarly, protons at H5/H7 (~2.4 ppm) would show correlations to both their own carbonyl carbon (C4/C8, a two-bond correlation) and the central C6 carbon (a two-bond correlation), confirming the linkage around the center of the molecule. ajol.infoscielo.org.za
Detailed 1H and 13C NMR Signal Assignment
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. renishaw.comwiley.com These two techniques are often complementary. renishaw.com
For this compound, the most significant feature in its vibrational spectra would be the carbonyl (C=O) stretching vibration.
FTIR Spectroscopy: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ for the C=O stretch of an aliphatic ketone. researchgate.net Other expected absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the carbon skeleton. renishaw.com The C=O stretch would appear as a strong band, while C-C stretching and C-H bending modes would also be visible. Because of the molecule's symmetry, some vibrational modes may be Raman active but IR inactive, and vice-versa, providing complementary information. renishaw.com
Table 2: Principal Vibrational Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
| C-H Stretch (sp³) | 2850 - 2960 | FTIR & Raman | Strong |
| C=O Stretch (Ketone) | 1700 - 1725 | FTIR & Raman | Strong |
| CH₂ Bend (Scissoring) | ~1465 | FTIR & Raman | Medium |
| CH₃ Bend (Asymmetric) | ~1450 | FTIR & Raman | Medium |
| CH₃ Bend (Symmetric) | ~1375 | FTIR & Raman | Medium |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₁H₂₀O₂), the nominal molecular weight is 184 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 184. The fragmentation of linear ketones is dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orguni-saarland.de This process leads to the formation of stable acylium ions.
Given the two ketone groups, several primary alpha-cleavage events are possible:
Cleavage between C3-C4 and C8-C9.
Cleavage between C4-C5 and C7-C8.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 184 | [CH₃(CH₂)₂C(O)CH₂CH₂CH₂C(O)(CH₂)₂CH₃]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [M - C₃H₇]⁺ | Alpha-cleavage at C3-C4 or C8-C9 |
| 128 | [M - C₄H₈O]⁺˙ | McLafferty rearrangement (if sterically possible) |
| 113 | [M - C₅H₁₁]⁺ | Alpha-cleavage at C5-C6 or C6-C7 (less likely) |
| 99 | [CH₂CH₂C(O)(CH₂)₂CH₃]⁺ | Alpha-cleavage at C4-C5 |
| 85 | [CH₂C(O)(CH₂)₂CH₃]⁺ | Alpha-cleavage at C4-C5 followed by loss of CH₂ |
| 71 | [C(O)(CH₂)₂CH₃]⁺ | Alpha-cleavage at C4-C5 |
| 57 | [C₄H₉]⁺ | Butyl cation fragment |
| 43 | [C₃H₇]⁺ or [CH₃C(O)]⁺ | Propyl cation or Acetyl cation (from rearrangement) |
X-ray Diffraction Crystallography for Solid-State Structure Determination
Stereochemistry refers to the 3D arrangement of atoms, while absolute configuration describes the precise spatial arrangement of substituents at a chiral center. nih.gov
This compound itself is an achiral molecule and therefore does not possess an absolute configuration. It has no stereocenters and cannot exist as enantiomers.
However, if the molecule were to be chemically modified to create a chiral center—for example, through the stereoselective reduction of one of the ketone groups to a hydroxyl group—the resulting chiral molecule's absolute configuration could be determined by X-ray crystallography. researchgate.net This is typically achieved by crystallizing the pure enantiomer and analyzing the anomalous dispersion of the X-ray scattering. nih.gov The Flack parameter is a value refined during the crystallographic analysis that indicates whether the correct absolute configuration has been modeled. journals.co.zaiucr.org This approach has been successfully used to determine the absolute configuration of complex chiral derivatives of pentacycloundecane-diones. journals.co.za
Undecane 4,8 Dione As a Key Synthetic Intermediate in Organic Synthesis
Precursor in the Construction of Polycyclic Cage Compounds
The undecane (B72203) dione (B5365651) skeleton is integral to the formation of complex polycyclic cage compounds. A prominent example is pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, famously known as Cookson's dione. researchgate.netscielo.org.za This compound is a pentacyclic cage structure that serves as a foundational starting material for a wide array of other polycyclic derivatives. researchgate.netscielo.org.za Its synthesis involves a Diels-Alder reaction followed by an intramolecular photochemical [2+2] cycloaddition, establishing the rigid, three-dimensional cage. researchgate.netvulcanchem.com
The two ketone groups on the pentacycloundecane framework are key reactive sites, allowing for further chemical modifications and functionalization. vulcanchem.com These sites enable the conversion of the dione into monosubstituted derivatives or the introduction of new functionalities, making it a versatile precursor for more elaborate cage structures. researchgate.net The unique, constrained three-dimensional scaffold provided by these compounds is of significant interest in medicinal chemistry and materials science. vulcanchem.com Research has demonstrated that derivatives of pentacycloundecane can be used to synthesize unique symmetrical compounds like D(3)-trishomocubanes and have been explored for their potential as neuroprotective agents and other bioactive molecules. researchgate.netresearchgate.net
Building Block for Novel Heterocyclic Systems
The undecane dione motif is a valuable building block for the creation of novel heterocyclic systems, particularly spiro-heterocycles and macrocycles. The undecane spiro[5.5] system, for instance, has attracted considerable attention from synthetic chemists. clockss.orgsioc-journal.cnasianpubs.org Multi-component reactions involving aromatic aldehydes, urea (B33335) or thiourea, and a suitable dione precursor can yield complex structures like diazaspiro[5.5]undecane-1,5,9-triones. clockss.orgsioc-journal.cnsioc-journal.cn These reactions often proceed with high efficiency and can be catalyzed by various agents or even occur under solvent-free conditions. clockss.orgsioc-journal.cn
Furthermore, the undecane dione framework is central to the synthesis of macrocyclic compounds containing heteroatoms (heterocyclic systems). An important example is the 1,4,7-trioxacycloundecane-8,11-dione (B15158086) ring system. mdpi.comresearchgate.netnih.gov This 11-membered macrocycle, containing three oxygen atoms in addition to the two ketone groups, is synthesized via the high-dilution coupling of bifunctional monomers like maleic acid and bis(chloroethyl)ether. mdpi.comresearchgate.netnih.gov The incorporation of heteroatoms into the undecane ring structure imparts unique chemical properties, such as the ability to act as a selective host for metal ions, making these heterocyclic systems valuable in materials science applications. mdpi.com
Utility in the Synthesis of Complex Molecular Scaffolds
The rigid and well-defined three-dimensional structure of undecane dione derivatives, particularly the cage-like pentacycloundecanes, makes them excellent scaffolds for constructing complex molecules. vulcanchem.com These scaffolds provide a robust framework that can be strategically functionalized to interact with specific biological targets, rendering them highly valuable in drug discovery. vulcanchem.commdpi.com The reactive carbonyl groups are key handles for introducing a diversity of chemical groups, allowing for the creation of libraries of compounds for biological screening. vulcanchem.com
Research has focused on using these polycyclic scaffolds to develop neuroactive drugs, including potential treatments for neurodegenerative conditions like Parkinson's disease. researchgate.netresearchgate.net For example, derivatives such as oxa- and aza-pentacycloundecanes have been synthesized and conjugated with other molecules to create potential neuroprotective candidates. mdpi.com The synthesis of these complex scaffolds often begins with the foundational pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, which can be transformed into a variety of intermediates for further elaboration. mdpi.com The inherent rigidity of the cage scaffold is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets. vulcanchem.com
Application in the Design and Functionalization of Advanced Materials
The chemical properties of undecane dione derivatives make them suitable for incorporation into advanced materials, such as functional polymers and hydrogels.
Integration into Functional Hydrogels for Selective Adsorption (e.g., metal ions)
A significant application of a heterocyclic undecane dione derivative is in the creation of functional hydrogels for environmental remediation. Specifically, hydrogels incorporating poly(1,4,7-trioxacycloundecane-8,11-dione) as the active site have been synthesized and studied for their ability to selectively adsorb metal ions. mdpi.comresearchgate.netnih.gov These hydrogels are typically prepared using a sol-gel synthesis method. mdpi.comresearchgate.net
The 11-membered macrocyclic dione units, with their three oxygen donor atoms, create specific binding cavities within the hydrogel network. mdpi.com Detailed research has shown that these sites exhibit remarkable selectivity for certain metal ions. In tests against a solution containing 14 different competitive metal ions, the hydrogel demonstrated exclusive selectivity for the bismuth ion (Bi³⁺), with other metals showing no adsorption. mdpi.comnih.gov The hydrogel achieved a near-complete removal of Bi³⁺ with an extraction efficiency of 98% and an adsorption capacity of 9.80 mg/g. mdpi.comresearchgate.netnih.gov This high selectivity is attributed to the ideal match between the size and shape of the macrocyclic cavity and the ionic radius of the bismuth ion, a classic example of host-guest complexation chemistry. mdpi.com This makes the material highly promising for applications such as purifying copper from bismuth impurities or recovering trace amounts of bismuth from competitive environments like seawater. mdpi.comresearchgate.net
Table 1: Adsorption Performance of Poly(1,4,7-trioxacycloundecane-8,11-dione) Hydrogel for Bismuth (Bi³⁺)
| Parameter | Value | Source(s) |
|---|---|---|
| Target Ion | Bismuth (Bi³⁺) | mdpi.comnih.gov |
| Selectivity | Exclusive for Bi³⁺ in a 14-metal solution | mdpi.comnih.gov |
| Extraction Efficiency | 98% | mdpi.comresearchgate.netnih.gov |
| Adsorption Capacity (q) | 9.80 mg/g | mdpi.comresearchgate.netnih.gov |
Perspectives and Future Directions in Undecane 4,8 Dione Research
Innovative Synthetic Strategies for Accessibility and Structural Diversity
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of undecane-4,8-dione and its derivatives. While classical methods for 1,5-diketone synthesis, such as the Michael addition of an enolate to an α,β-unsaturated ketone, provide a fundamental approach, future research will likely focus on more sophisticated and sustainable strategies.
One promising avenue is the application of modern organocatalysis. For instance, the use of chiral organocatalysts, such as proline derivatives, has been shown to facilitate highly enantioselective Michael additions, which could be adapted for the asymmetric synthesis of this compound derivatives. organic-chemistry.org This would provide access to chiral building blocks that are valuable in medicinal chemistry and materials science.
Transition-metal catalysis also offers a wealth of opportunities. Ruthenium-catalyzed alkylation of cyclopropanols with sulfoxonium ylides has emerged as a powerful method for constructing 1,5-diketones. organic-chemistry.org Applying this methodology to appropriate precursors could provide a novel and efficient entry to the this compound backbone. Furthermore, gold-catalyzed additions of 1,3-dicarbonyl compounds to unactivated alkenes present another modern approach that could be explored for the synthesis of functionalized this compound analogues. beilstein-journals.org
The development of one-pot syntheses will be crucial for improving efficiency and reducing waste. Facile one-pot methods for preparing 1,5-diketones from readily available starting materials like aryl ketones and aldehydes have been reported. nih.gov Adapting such strategies to aliphatic substrates would significantly enhance the accessibility of this compound. A key advantage of these methods is the ability to generate molecular complexity in a single operation, which is highly desirable in modern organic synthesis.
Future synthetic efforts should also focus on creating a diverse library of this compound derivatives. This can be achieved by employing a variety of starting materials with different functional groups. For example, the use of substituted α,β-unsaturated ketones in Michael additions would allow for the introduction of various substituents at different positions of the this compound scaffold.
Table 1: Potential Innovative Synthetic Strategies for this compound
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Organocatalytic Michael Addition | Propyl vinyl ketone and pentan-2-one | High enantioselectivity, mild reaction conditions |
| Ruthenium-Catalyzed Alkylation | Substituted cyclopropanol (B106826) and sulfoxonium ylide | High efficiency, broad substrate scope |
| Gold-Catalyzed Alkene Addition | Hept-1-ene and a 1,3-dicarbonyl compound | Atom economy, use of unactivated alkenes |
| One-Pot Claisen-Schmidt/Michael Reaction | Propanal and butan-2-one | Operational simplicity, high yields |
Exploration of Novel Reactivity and Catalytic Transformations
The two carbonyl groups in this compound are poised for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, particularly heterocycles. The intramolecular reactions of 1,5-diketones are well-established, with the Paal-Knorr synthesis being a classic example for the formation of furans and pyrroles. Future research could explore the synthesis of novel heterocyclic systems derived from this compound. For instance, condensation with hydrazine (B178648) derivatives could lead to the formation of substituted 1,2-diazepines. researchgate.net
The development of catalytic transformations of this compound is another fertile area of research. Asymmetric hydrogenation of the ketone functionalities, for example, could provide access to chiral diols, which are valuable synthetic intermediates. While the asymmetric hydrogenation of simple aliphatic ketones can be challenging, recent advances in catalyst design, including iridium and rhodium complexes, have shown great promise. researchgate.net The application of such catalysts to this compound could yield interesting and useful chiral products.
Furthermore, the deacylative transformation of ketones, a process that involves C-C bond activation, has recently gained attention. nih.gov Applying such methodologies to this compound could lead to novel skeletal rearrangements and the formation of unexpected molecular architectures. These transformations are often driven by the formation of a stable aromatic species and can be catalyzed by transition metals like iridium. nih.gov
The reactivity of the enol or enolate forms of this compound can also be exploited. For instance, visible-light-mediated [2+2] cycloadditions of β-diketones with styrenes have been shown to produce 1,5-diketones. rsc.org Investigating the reverse reaction or other photochemical transformations of this compound could open up new synthetic pathways.
Table 2: Potential Novel Reactions and Transformations of this compound
| Reaction Type | Reagents | Potential Products |
| Heterocycle Synthesis | Hydrazine derivatives | Substituted 1,2-diazepines |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium catalyst, H₂ | Chiral undecane-4,8-diol |
| Deacylative Transformation | Iridium catalyst, hydrazine, 1,3-diene | Rearranged hydrocarbon skeletons, pyrazoles |
| Photochemical Cycloaddition | Alkenes, photosensitizer | Novel carbocyclic systems |
Interdisciplinary Research at the Interface of Synthesis and Computational Chemistry
The integration of computational chemistry with experimental synthesis offers a powerful approach to understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the compound's conformational preferences, electronic structure, and reaction mechanisms. academie-sciences.frmdpi.com
A key area for computational investigation is the conformational landscape of this compound. The flexible aliphatic chain allows for multiple conformers, and understanding their relative energies and populations is crucial for predicting reactivity and spectroscopic properties. For instance, the distance and orientation of the two carbonyl groups in different conformers will significantly influence the propensity for intramolecular reactions.
Computational studies can also be employed to elucidate the mechanisms of novel reactions. For example, in the catalytic transformations of this compound, DFT can be used to model the transition states and intermediates, providing a detailed picture of the reaction pathway. academie-sciences.fr This information can be invaluable for optimizing reaction conditions and designing more efficient catalysts. For instance, understanding the binding of this compound to a chiral catalyst can help explain the origin of enantioselectivity in asymmetric reactions.
Furthermore, computational methods can be used to predict various properties of this compound and its derivatives, such as their spectroscopic signatures (NMR, IR), which can aid in their experimental characterization. The interplay between calculated and experimental data can provide a more robust understanding of the molecule's structure and behavior.
Development of Structure-Property Relationships for Advanced Material Design
Systematic studies on this compound and its derivatives can lead to the establishment of valuable structure-property relationships, which are essential for the rational design of new materials with tailored functionalities. The aliphatic backbone and the two carbonyl groups provide ample opportunities for structural modification, allowing for the fine-tuning of physical and chemical properties.
One area of interest is the influence of the diketone structure on solubility and intermolecular interactions. Studies on other aliphatic ketones have shown that factors such as chain length and the position of the carbonyl group can significantly affect properties like water solubility. spectroscopyonline.com By synthesizing a series of this compound derivatives with varying alkyl chain lengths or with additional functional groups, it would be possible to systematically investigate how these structural modifications impact properties such as melting point, boiling point, and solubility in different solvents. Such studies can be aided by quantitative structure-property relationship (QSPR) models, which use topological indices and other molecular descriptors to predict physical properties. sioc-journal.cn
The ability of the dione (B5365651) functionality to participate in hydrogen bonding and coordination with metal ions also opens up possibilities in materials science. For example, derivatives of this compound could be explored as building blocks for coordination polymers or metal-organic frameworks (MOFs). The flexible undecane (B72203) backbone could impart interesting dynamic properties to such materials.
Furthermore, the introduction of specific functional groups onto the this compound scaffold could lead to materials with applications in areas such as liquid crystals or as components of functional polymers. The relationship between the molecular structure of the this compound derivative and the resulting macroscopic properties of the material would be a key focus of such research.
Q & A
Q. What are the recommended methods for synthesizing undecane-4,8-dione with high purity, and how is purity verified experimentally?
this compound synthesis typically involves controlled alkylation or ketonization reactions. Purity verification employs gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts. For reproducible results, reaction conditions (temperature, catalyst selection) must be rigorously optimized. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity .
Q. How can researchers characterize the structural and physical properties of this compound?
Structural characterization relies on spectroscopic techniques:
- Mass spectrometry (MS) identifies molecular weight (184.36 g/mol) and fragmentation patterns.
- NMR spectroscopy (¹H and ¹³C) resolves branching positions (e.g., methyl groups at C4 and C8). Physical properties (melting point, solubility) are determined via differential scanning calorimetry (DSC) and solvent partitioning experiments. Computational tools like InChIKey (e.g., IQSHRQKBIQNFHO-UHFFFAOYSA-N) aid in cross-referencing structural data .
Q. What are the key considerations for ensuring the stability of this compound in experimental settings?
Stability is influenced by storage conditions:
- Use inert atmospheres (argon/nitrogen) to prevent oxidation.
- Store at low temperatures (4°C) in amber vials to mitigate photodegradation.
- Monitor decomposition via periodic GC-MS analysis. Contamination risks (e.g., moisture) must be minimized during handling .
Advanced Research Questions
Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in biological systems?
In vitro models (e.g., human lung cells) combined with isotope labeling (e.g., ³H or ¹⁴C) track metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, such as glutathione conjugates or hydroxylated derivatives. Pilot studies should optimize cell viability and exposure duration to avoid artifactual results .
Q. How can computational modeling predict the reactivity of this compound under varying environmental or experimental conditions?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic sites. Molecular dynamics (MD) simulations model interactions with solvents or biomolecules. Validate predictions experimentally using kinetic studies (e.g., reaction rates with nucleophiles) .
Q. How do researchers resolve contradictions in experimental data related to this compound’s behavior across studies?
Contradictions (e.g., conflicting solubility or reactivity reports) require:
Q. What techniques are suitable for tracking the environmental fate of this compound in ecosystems?
Isotope tracing (e.g., ¹³C-labeled compounds) combined with environmental sampling (soil/water matrices) quantifies biodegradation rates. High-resolution mass spectrometry (HRMS) detects trace metabolites. Field studies should account for variables like pH, microbial activity, and temperature gradients .
Q. What statistical methods are appropriate for analyzing experimental data on this compound’s physicochemical interactions?
Multivariate regression identifies correlations between variables (e.g., temperature vs. reaction yield). Principal component analysis (PCA) reduces dimensionality in spectroscopic datasets. Non-parametric tests (e.g., Mann-Whitney U) are preferred for non-normal distributions. Data visualization (e.g., heatmaps, scatter plots) enhances interpretability .
Methodological Considerations
- Data Collection : Ensure instrument calibration (e.g., GC-MS, NMR) and replicate measurements to minimize error .
- Peer Review : Align experimental design with journal requirements (e.g., logical flow, modern citations) to facilitate acceptance .
- Ethical Compliance : Adhere to safety protocols (e.g., SDS guidelines) for handling hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
